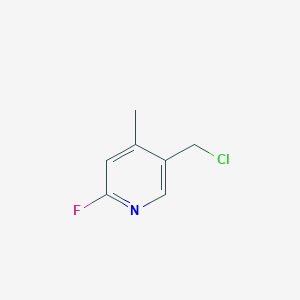

5-(Chloromethyl)-2-fluoro-4-methylpyridine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEMWFLFIQNVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of 5-Methylpyridines

One straightforward and industrially relevant method for preparing 5-(chloromethyl)pyridines involves direct chlorination of the corresponding 5-methylpyridine derivatives. This approach is highlighted in patent literature for related compounds such as 2-chloro-5-chloromethylpyridine, which shares structural similarity with 5-(chloromethyl)-2-fluoro-4-methylpyridine.

- Process Description : The method involves selective chlorination of the methyl group at the 5-position of 2-fluoro-4-methylpyridine or analogues, converting the methyl group into a chloromethyl substituent without affecting other positions on the pyridine ring.

- Reaction Conditions : Chlorination is typically carried out under controlled temperature conditions (e.g., -5 °C to 25 °C), using chlorine gas or other chlorinating agents in the presence of solvents like N,N-dimethylformamide (DMF).

- Advantages : This direct chlorination route simplifies the synthesis by avoiding multi-step sequences and reduces the formation of side products.

- Yield and Purity : The process can achieve high yields with product purities exceeding 95% when optimized, especially when combined with appropriate cyclization or purification steps.

Cyclization and Chlorination via Intermediate Formation

Another method, adapted from the synthesis of related chloromethylpyridines, involves a two-step sequence:

Step 1: Formation of an Intermediate

Starting from 2-fluoro-4-methylpyridine, an intermediate is formed by partial oxidation or functionalization of the methyl group. For example, oxidation to an aldehyde or related species can be used as a precursor for chlorination.Step 2: Chlorination and Cyclization

The intermediate undergoes chlorination in the presence of chlorination and cyclization reagents such as phosphorus oxychloride, phosphorus trichloride, or phosgene derivatives to yield the chloromethylpyridine.-

- Use of solvents like toluene, chlorobenzene, or ethylene dichloride.

- Catalysts including organic bases or hydrogen halides to promote cyclization.

- Controlled addition of chlorination reagents at elevated temperatures to drive the ring closure and chloromethyl formation.

Environmental and Economic Considerations :

This method addresses issues such as the reduction of DMF waste and phosphorus-containing wastewater by substituting reagents (e.g., solid phosgene instead of phosphorus oxychloride), improving the sustainability of the process.

Use of 2-Fluoro-4-methylpyridine as Starting Material

Research literature also reports the use of 2-fluoro-4-methylpyridine as a key starting material for synthesizing various fluoropyridine derivatives, including those with chloromethyl substitution.

Synthetic Strategy :

The methyl group at the 4-position can be selectively functionalized by nucleophilic substitution or halogenation reactions to introduce the chloromethyl group at the 5-position, leveraging the directing effects of the fluorine substituent at the 2-position.Optimization :

Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.Yield :

Overall yields for multi-step synthesis starting from 2-fluoro-4-methylpyridine can reach moderate to high levels (e.g., 57% overall yield in related pyridine derivative syntheses).

Summary Table of Preparation Methods

Research Findings and Notes

- The direct chlorination method circumvents the complex multi-step syntheses previously required, such as those involving oxidation, reduction, and multiple functional group transformations.

- Innovations in chlorination reagents and cyclization catalysts have significantly improved the environmental footprint by reducing hazardous waste and improving reaction efficiency.

- The presence of fluorine at the 2-position influences the regioselectivity and reactivity of the pyridine ring, facilitating selective chloromethylation at the 5-position.

- Reaction monitoring and control of reagent stoichiometry are critical to minimizing impurities and achieving high product purity.

- The described methods are scalable and suitable for industrial synthesis of chloromethylpyridine derivatives used as intermediates in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-fluoro-4-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-fluoro-4-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Potential use in the development of bioactive compounds that can interact with biological targets.

Medicine: Exploration of its derivatives for therapeutic applications, such as antimicrobial or anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-fluoro-4-methylpyridine depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(Chloromethyl)-2-fluoro-4-methylpyridine with key analogs:

Key Observations:

Substituent Position Effects :

- Moving the methyl group from position 4 to 3 (e.g., 5-chloro-2-fluoro-3-methylpyridine vs. 5-chloro-2-fluoro-4-methylpyridine) alters steric hindrance, affecting binding in drug-receptor interactions .

- Fluorine at position 2 enhances electron-withdrawing effects, stabilizing the pyridine ring and influencing reaction kinetics .

Chloromethyl vs. Chloro Groups :

- The chloromethyl group in this compound increases molecular weight and reactivity compared to chloro-substituted analogs (e.g., 5-chloro-2-fluoro-4-methylpyridine), making it more suitable for alkylation reactions .

Biological Activity

5-(Chloromethyl)-2-fluoro-4-methylpyridine is a heterocyclic organic compound exhibiting significant biological activity, particularly due to its structural features and reactivity. This article explores its biological interactions, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 159.59 g/mol

- Functional Groups : Contains a chloromethyl group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position.

The presence of the chloromethyl group enhances its reactivity, allowing it to interact with various biological molecules, including enzymes and proteins.

Enzyme Interactions

Research indicates that this compound can form covalent bonds with nucleophilic sites on proteins and enzymes. This property suggests potential for enzyme inhibition or activation, which is critical in drug development.

Table 1: Potential Enzyme Targets

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Cytochrome P450 | Inhibition | Alters drug metabolism |

| Acetylcholinesterase | Reversible binding | Potential neuroactive effects |

| Kinases | Competitive inhibition | Impacts signaling pathways |

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, its ability to engage in electrophilic reactions with nucleophiles is a likely pathway for its biological activity. The chloromethyl group can facilitate these interactions, potentially leading to modifications in enzyme function or cellular signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds structurally related to this compound. For example:

- Antimicrobial Activity : A study demonstrated that similar pyridine derivatives exhibited significant antimicrobial properties against various bacterial strains. This suggests that this compound may also possess similar activities, warranting further investigation .

- Anticancer Potential : Research into fluorinated compounds has shown that modifications can enhance anticancer activity by affecting cellular pathways involved in tumor growth. The fluorine atom in this compound could play a role in increasing lipophilicity and cellular uptake, potentially enhancing its efficacy as an anticancer agent .

Applications in Drug Development

Given its unique chemical structure, this compound presents opportunities for development as a pharmaceutical intermediate. Its reactivity allows for modifications that could lead to novel drug candidates targeting specific diseases such as cancer or infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-fluoro-4-methylpyridine, and how can reaction conditions (e.g., solvent, temperature) influence yield?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on pyridine derivatives. For example, nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) under anhydrous conditions in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C can introduce the chloromethyl group. Temperature control is critical to avoid side reactions such as over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR to confirm substitution patterns (e.g., integration ratios for methyl, fluoropyridine protons).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl and F.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and dihedral angles between the pyridine ring and substituents, as seen in analogous fluoropyridine structures .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Storage : Store at 2–8°C in a tightly sealed container under inert gas (e.g., N) to prevent hydrolysis of the chloromethyl group.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.

- Waste Disposal : Collect halogenated waste separately and neutralize with a 10% sodium bicarbonate solution before disposal via licensed hazardous waste handlers .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing fluorine and chlorine substituents activate the pyridine ring toward electrophilic substitution but may deactivate certain coupling reactions. Computational studies (DFT calculations) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimental validation requires screening Pd catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) in polar solvents like DMF at 80–100°C. Monitor reaction progress via TLC or LC-MS .

Q. What strategies can mitigate contradictory bioactivity data in CYP enzyme inhibition studies involving this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., CYP1B1 vs. CYP3A4 isoforms) or metabolite interference. Standardize protocols using:

- Enzyme Source : Recombinant human CYP isoforms (e.g., baculovirus-expressed).

- Control Inhibitors : Co-test with known inhibitors (e.g., α-naphthoflavone for CYP1B1).

- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess stability. Adjust IC calculations using nonlinear regression models .

Q. How can computational modeling predict the metabolic pathways of this compound in vivo?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with cytochrome P450 enzymes. Focus on binding poses near heme groups.

- Metabolite Prediction : Tools like GLORY or Meteor can identify probable oxidation sites (e.g., methyl or chloromethyl groups).

- Validation : Compare predictions with in vitro microsomal assays and HPLC-HRMS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.